(2Z)-2-[(4-benzoylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide
Description
(2Z)-2-[(4-Benzoylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a benzoylated phenylimino group at position 2, a bromine substituent at position 6 of the chromene core, and a carboxamide functional group at position 3. Chromene derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
2-(4-benzoylphenyl)imino-6-bromochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O3/c24-17-8-11-20-16(12-17)13-19(22(25)28)23(29-20)26-18-9-6-15(7-10-18)21(27)14-4-2-1-3-5-14/h1-13H,(H2,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIGPTJIMYODJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C3C(=CC4=C(O3)C=CC(=C4)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(4-benzoylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide, also referred to as a chromene derivative, has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, including cytotoxic effects against cancer cells, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H15BrN2O2
- Molecular Weight : 419.27 g/mol
- CAS Number : 313985-65-8
Cytotoxicity Against Cancer Cells
Numerous studies have highlighted the cytotoxic properties of chromene derivatives against various cancer cell lines. For instance, research has demonstrated that chromene compounds exhibit significant antiproliferative effects against breast cancer (MCF-7) and leukemia (MOLT-4) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Chromen derivative A | MCF-7 | 68.4 ± 3.9 |
| Chromen derivative B | MOLT-4 | 24.4 ± 2.6 |
| Chromen derivative C | HL-60 | 42.0 ± 2.7 |
These results indicate that certain derivatives possess superior potency, particularly against MOLT-4 cells, suggesting a promising avenue for further development in anticancer therapies .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Studies have shown that chromene derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : The compound has been reported to cause G2/M phase arrest in cancer cells, which is crucial for halting proliferation and promoting cell death.
- Antioxidant Activity : Some chromene derivatives exhibit antioxidant properties that may contribute to their cytotoxic effects by reducing oxidative stress within cancer cells .
Study on Anticancer Activity
A notable study focused on the synthesis and evaluation of various chromene derivatives, including this compound, assessed their cytotoxicity using the MTT assay across multiple cell lines. The study concluded that these compounds could serve as potential leads for developing new anticancer agents due to their selective toxicity towards malignant cells while sparing normal cells .
Mechanistic Insights
Another investigation utilized molecular docking studies to elucidate the binding interactions between chromene derivatives and their target proteins involved in cancer progression. This research provided insights into how structural modifications could enhance binding affinity and improve therapeutic efficacy .
Comparison with Similar Compounds
Key Observations:
Halogen Effects :
- The target compound’s bromine substituent (atomic radius: 1.85 Å) at position 6 increases steric bulk and lipophilicity compared to the chlorine (1.75 Å) in the analog from . Bromine’s higher atomic weight and polarizability may enhance binding to hydrophobic pockets in biological targets.
In contrast, the 4-phenoxyphenyl group () contains an ether linkage, which is electron-donating, possibly increasing the basicity of the imino group . The 4-(methylsulfanyl)phenyl group () includes a sulfur atom, which is polarizable and may participate in unique non-covalent interactions (e.g., sulfur-π or metal coordination) .
Carboxamide Functionalization :
- The target compound’s simple carboxamide (-NH2) contrasts with the N-(tetrahydrofuran-2-ylmethyl) substituent in . The tetrahydrofuran moiety introduces an oxygen heterocycle, likely improving water solubility compared to the unmodified carboxamide .
Molecular Weight Trends :
- The target compound (487.30 g/mol) is heavier than both analogs due to the benzoyl group. Higher molecular weight may impact pharmacokinetic properties, such as membrane permeability or metabolic stability.
Hypothetical Implications of Structural Differences
While experimental data for the target compound are unavailable, structural comparisons suggest:
- Bioactivity: The benzoyl group’s π-system could enhance interactions with aromatic residues in enzyme active sites, whereas the phenoxy or methylsulfanyl groups might favor different binding modes.
- Solubility : The tetrahydrofuran-modified carboxamide () may exhibit better aqueous solubility than the target compound due to increased polarity .
- Synthetic Accessibility: The phenoxy analog () might be simpler to synthesize than the benzoylated target, as benzoyl groups often require protective strategies during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
